2-(2-エトキシ-4-ニトロフェニル)イソインドリン-1,3-ジオン

概要

説明

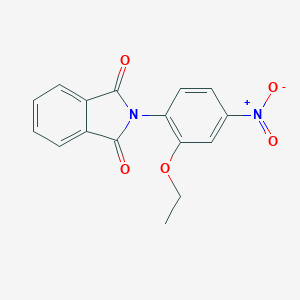

2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione is a chemical compound characterized by an isoindoline-1,3-dione core structure with an ethoxy and nitro substituent on the phenyl ring.

科学的研究の応用

2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as anticonvulsant properties.

Medicine: Explored for its potential therapeutic effects in treating neurological conditions like epilepsy.

Industry: Utilized in the development of dyes, colorants, and polymer additives.

作用機序

Target of Action

Isoindoline-1,3-dione derivatives have been studied for their potential antiseizure and antipsychotic properties, suggesting that they may interact with neuronal receptors or enzymes involved in these conditions.

Mode of Action

Isoindoline-1,3-dione derivatives have been shown to exhibit anticonvulsant activity This suggests that these compounds may modulate neuronal activity, potentially by interacting with ion channels or neurotransmitter receptors

Biochemical Pathways

Given the potential antiseizure and antipsychotic properties of isoindoline-1,3-dione derivatives , it is plausible that these compounds may influence pathways related to neuronal signaling and neurotransmitter metabolism.

Result of Action

Isoindoline-1,3-dione derivatives have been shown to exhibit anticonvulsant activity , suggesting that these compounds may suppress abnormal neuronal firing associated with seizures.

生化学分析

Biochemical Properties

It has been synthesized and evaluated for antiseizure activity in mice . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in neuronal firing and seizure activity .

Cellular Effects

It has been tested in experimental models of epilepsy, suggesting that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its antiseizure activity suggests that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Its antiseizure activity was evaluated using two experimental models, suggesting that its effects may change over time .

Dosage Effects in Animal Models

It has been tested in experimental models of epilepsy, suggesting that its effects may vary with dosage .

Metabolic Pathways

Its antiseizure activity suggests that it may interact with enzymes or cofactors involved in neuronal firing and seizure activity .

Transport and Distribution

Its antiseizure activity suggests that it may be transported and distributed in a manner that influences neuronal firing and seizure activity .

Subcellular Localization

Its antiseizure activity suggests that it may be localized in a manner that influences neuronal firing and seizure activity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The process generally requires refluxing in a suitable solvent, such as toluene, for an extended period (e.g., 24 hours) to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require specific conditions such as controlled temperatures and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups in place of the ethoxy group .

類似化合物との比較

Similar Compounds

Similar compounds include other isoindoline-1,3-dione derivatives such as:

- 2-(2-Fluorophenyl)isoindoline-1,3-dione

- 2-(4-Methoxyphenyl)isoindoline-1,3-dione

Uniqueness

2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione is unique due to its specific substituents, which confer distinct chemical and biological properties.

生物活性

2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione is a compound characterized by its isoindoline-1,3-dione core structure, with an ethoxy and nitro substituent on the phenyl ring. This unique configuration contributes to its distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of 2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione has been primarily linked to its interaction with neurotransmitter systems, particularly the dopaminergic pathways . Research indicates that it may act as an anticonvulsant , influencing neuronal firing and seizure activity through various biochemical pathways.

Target of Action

- Dopamine Receptor D2 : The compound interacts with the dopamine receptor D2, which is critical for modulating mood, motivation, and attention.

Anticonvulsant Activity

Studies have shown that 2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione exhibits significant anticonvulsant properties in experimental models of epilepsy. Its effectiveness appears to vary with dosage and time of administration, suggesting a complex relationship between concentration and therapeutic outcome.

Other Biological Activities

In addition to its anticonvulsant effects, the compound has been explored for:

- Antimicrobial Properties : Potential applications in treating infections due to its ability to inhibit bacterial growth.

- Anticancer Effects : Preliminary studies suggest it may exhibit antiproliferative activity against certain cancer cell lines.

Biochemical Pathways

The compound's mechanism of action likely involves:

- Cell Signaling Pathways : Influencing gene expression and cellular metabolism.

- Enzyme Interactions : Potentially acting as an inhibitor or activator of specific enzymes involved in neurotransmitter synthesis and degradation.

Case Studies

- Anticonvulsant Evaluation :

- In a study involving mice, 2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione was administered at varying doses. Results indicated a dose-dependent reduction in seizure frequency and severity compared to control groups.

- Antimicrobial Testing :

- The compound was tested against several bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.

Data Table: Biological Activities Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticonvulsant | Significant reduction in seizures | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Antiproliferative effects noted |

特性

IUPAC Name |

2-(2-ethoxy-4-nitrophenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O5/c1-2-23-14-9-10(18(21)22)7-8-13(14)17-15(19)11-5-3-4-6-12(11)16(17)20/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMIRCIBPRTIDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30603907 | |

| Record name | 2-(2-Ethoxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106981-60-6 | |

| Record name | 2-(2-Ethoxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106981-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Ethoxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。